3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Overview
Description
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of indole, triazole, and oxadiazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The unique combination of these rings in a single molecule makes this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The indole and triazole moieties are then introduced through subsequent reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-4-yloxy)-1,2-propanediol: This compound shares the indole moiety but differs in its overall structure and properties.
1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones: These compounds contain the triazole ring but have different substituents and applications.
Uniqueness
The uniqueness of 3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole lies in its combination of indole, triazole, and oxadiazole rings. This unique structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-2-11(10-4-6-16-12(10)3-1)14-18-13(21-19-14)5-7-20-9-15-8-17-20/h1-4,6,8-9,16H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXKOPRAFHFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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